N-[2-(2-furyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide
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Overview
Description
N-[2-(2-furyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide, also known as FEPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FEPA is a piperidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of N-[2-(2-furyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide is not fully understood, but it is believed to act on various molecular targets, including the NMDA receptor, the AMPA receptor, and the sigma-1 receptor. N-[2-(2-furyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide has been shown to modulate the activity of these receptors, leading to its neuroprotective and anticancer effects.
Biochemical and Physiological Effects
N-[2-(2-furyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell proliferation, and the induction of apoptosis in cancer cells. N-[2-(2-furyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-[2-(2-furyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide has several advantages for laboratory experiments, including its high purity and stability, its ability to cross the blood-brain barrier, and its potential as a lead compound for drug discovery. However, N-[2-(2-furyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of N-[2-(2-furyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide, including the development of new N-[2-(2-furyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide derivatives with improved pharmacological properties, the investigation of N-[2-(2-furyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide's potential as a treatment for neurodegenerative diseases and cancer, and the elucidation of its mechanism of action. Additionally, N-[2-(2-furyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide may have potential applications in other fields, such as the treatment of pain and addiction disorders.
Synthesis Methods
N-[2-(2-furyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide can be synthesized through a variety of methods, including the reaction of 2-(2-oxo-1-piperidinyl)acetic acid with 2-furyl ethylamine in the presence of a coupling reagent. Another method involves the reaction of 2-(2-furyl)ethylamine with 2-(2-oxo-1-piperidinyl)acetyl chloride in the presence of a base. The yield and purity of N-[2-(2-furyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide can be improved through various purification methods, including recrystallization and column chromatography.
Scientific Research Applications
N-[2-(2-furyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[2-(2-furyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide has been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-[2-(2-furyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide has been studied for its potential anticancer properties and has been shown to induce apoptosis in cancer cells. In drug discovery, N-[2-(2-furyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide has been used as a lead compound for the development of new drugs with improved pharmacological properties.
properties
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-2-(2-oxopiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-12(10-15-8-2-1-5-13(15)17)14-7-6-11-4-3-9-18-11/h3-4,9H,1-2,5-8,10H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNHDTONYOHRTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC(=O)NCCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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